Granisetron is a potent antiemetic agent that has been widely used in clinical settings to prevent nausea and vomiting associated with cancer chemotherapy. It belongs to the class of selective 5-HT3 receptor antagonists and operates by blocking the action of serotonin, a natural substance that can cause vomiting. Its efficacy has been demonstrated in various clinical trials, where it has been shown to significantly reduce the incidence of nausea and vomiting in cancer patients undergoing chemotherapy, particularly after the administration of high-dose cisplatin1.
In the field of oncology, granisetron has been established as a highly effective and well-tolerated option for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV). Its ease of administration and lack of extrapyramidal side effects, which are commonly associated with other antiemetic agents like metoclopramide, make it a preferred choice for both patients and healthcare providers1.
The metabolism of granisetron, including the formation of Granisetron Impurity A, is of particular interest in the field of pharmacology and drug development. Understanding the metabolic pathways and the enzymes involved is crucial for predicting drug interactions and optimizing dosing regimens. The role of CYP3A in the metabolism of granisetron suggests that alterations in the activity of this enzyme, whether due to genetic polymorphisms, concomitant drug use, or other factors, could influence the drug's efficacy and safety profile2.
Granisetron Impurity A has the chemical formula and a molecular weight of 312.41 g/mol. It is identified by the CAS number 127472-42-8, which allows for its recognition in chemical databases and regulatory frameworks. The compound is typically produced during the synthesis of Granisetron and can be isolated through various chemical processes aimed at enhancing the purity of the final product .
The synthesis of 1-Desmethyl 2-Methyl Granisetron involves several key steps that are crucial for obtaining a high-purity product. One notable method includes the methylation of indazole derivatives followed by cyclization reactions.
The molecular structure of 1-Desmethyl 2-Methyl Granisetron features a complex arrangement that includes an indazole ring system, which is characteristic of many serotonin antagonists.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to elucidate the structure of this compound, providing insights into its functional groups and molecular conformation .
1-Desmethyl 2-Methyl Granisetron can participate in various chemical reactions that may alter its structure or lead to further derivatives.
These reactions are important for understanding how impurities can arise during synthesis and how they can be managed or utilized in further chemical transformations .
The mechanism of action for 1-Desmethyl 2-Methyl Granisetron is closely related to that of its parent compound, Granisetron. It acts primarily as a selective antagonist at serotonin receptors (specifically the 5-HT_3 receptor).
These properties are crucial for handling and formulating this compound in pharmaceutical applications .
1-Desmethyl 2-Methyl Granisetron serves primarily as an impurity marker in the quality control processes for Granisetron production. Its presence is monitored to ensure the purity and efficacy of antiemetic formulations.
1-Desmethyl 2-Methyl Granisetron, designated as Granisetron Impurity A, has the established molecular formula C₁₈H₂₄N₄O and a molecular weight of 312.41 grams per mole. This formula reflects the compound's core structure as a modified indazole-carboxamide derivative. The accurate mass, confirmed via mass spectrometry, is 312.195 atomic mass units, consistent with its elemental composition [1] [2] [4]. This impurity shares the same carbon skeleton as the parent drug Granisetron but exhibits distinct methylation patterns at specific sites, influencing its chemical behavior and analytical detection.
Table 1: Molecular Identity of Granisetron Impurity A
Property | Value |
---|---|
Systematic Name | 2-Methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indazole-3-carboxamide |
CAS Registry Number | 127472-42-8 |
Molecular Formula | C₁₈H₂₄N₄O |
Molecular Weight | 312.41 g/mol |
Accurate Mass | 312.195 amu |
The compound features a defined endo conformation at the bridged azabicyclic ring, specifically the N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl] backbone. This configuration is critical for its molecular recognition and differentiation from other stereoisomers. The absolute stereochemistry is denoted by the stereodescriptors (1R,3r,5S), indicating the specific spatial arrangement of hydrogen atoms at the chiral centers within the azabicyclo[3.3.1]nonane system. This endo orientation positions the carboxamide substituent in a spatially constrained manner, influencing its three-dimensional structure and potential interactions [1] [4] [6]. The stereochemical integrity is essential for its identification as a specific process-related impurity in Granisetron synthesis.
Granisetron Impurity A arises from specific methylation and desmethylation patterns during the synthesis of the active pharmaceutical ingredient Granisetron:
This results in a structural isomer where the methylation site on the indazole ring system is shifted compared to the parent drug (where methylation occurs at N1, not N2). The azabicyclic moiety and the carboxamide linker remain identical to Granisetron. This specific regioisomeric difference—transfer of the methyl group from N1 in Granisetron to N2 in the impurity—is the defining structural characteristic of Granisetron Impurity A.
While detailed quantitative data (e.g., precise melting point, log P) are limited in the sourced literature, key physicochemical characteristics can be inferred:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8